Bicyclo[3.3.1]nonane-2,7-dione
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Overview
Description
Bicyclo[3.3.1]nonane-2,7-dione is a bicyclic compound characterized by a unique structure that includes two ketone groups positioned at the 2 and 7 locations on the nonane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.3.1]nonane-2,7-dione can be synthesized through several methods. One common approach involves the oxidation of bicyclo[3.3.1]nonane derivatives. For instance, the oxidation of bicyclo[3.3.1]nonane-2,6-dione using reagents such as N-chlorosuccinimide (NCS) can yield this compound . Another method involves the aldol condensation of cyclohex-2-en-1-ones followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using robust and scalable reagents. The use of catalytic systems and continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.3.1]nonane-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as N-chlorosuccinimide (NCS) and potassium permanganate are commonly used.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Grignard reagents and organolithium compounds are often employed.
Major Products:
Oxidation: Products include higher oxidized derivatives.
Reduction: Products include bicyclo[3.3.1]nonane-2,7-diol.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Bicyclo[3.3.1]nonane-2,7-dione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonane-2,7-dione involves its interaction with various molecular targets. The ketone groups can form hydrogen bonds and participate in nucleophilic addition reactions, influencing biological pathways and molecular interactions. The compound’s rigid bicyclic structure also contributes to its unique reactivity and binding properties .
Comparison with Similar Compounds
- Bicyclo[3.3.1]nonane-2,6-dione
- Bicyclo[3.3.1]nonane-3,7-dione
- Bicyclo[3.3.1]nonane-2,4-dione
Uniqueness: Bicyclo[3.3.1]nonane-2,7-dione is unique due to the specific positioning of its ketone groups, which imparts distinct chemical and physical properties. This positioning affects its reactivity and potential applications, differentiating it from other bicyclo[3.3.1]nonane derivatives .
Properties
CAS No. |
199668-91-2 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
bicyclo[3.3.1]nonane-2,7-dione |
InChI |
InChI=1S/C9H12O2/c10-8-4-6-1-2-9(11)7(3-6)5-8/h6-7H,1-5H2 |
InChI Key |
GZPVOPZRVWTQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2CC1CC(=O)C2 |
Origin of Product |
United States |
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